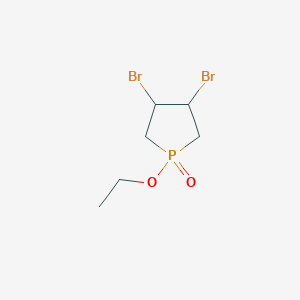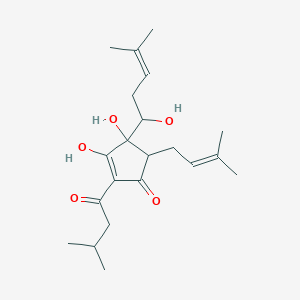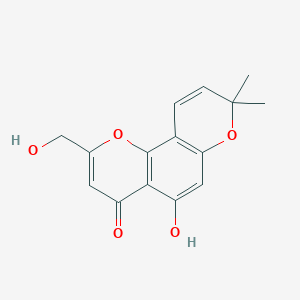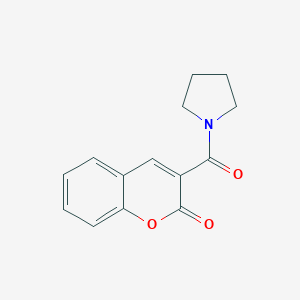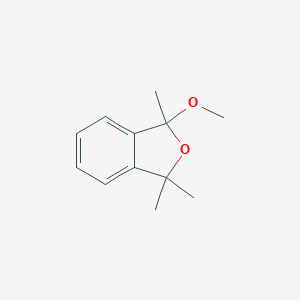
1-Methoxy-1,3,3-trimethyl-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1,3,3-trimethyl-2-benzofuran, also known as O-methylated flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. In recent years, this compound has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1,3,3-trimethyl-2-benzofuran is not fully understood. However, studies have suggested that it works by modulating various signaling pathways involved in inflammation and oxidative stress. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, and increase the expression of antioxidant enzymes, such as SOD and CAT.
Biochemische Und Physiologische Effekte
1-Methoxy-1,3,3-trimethyl-2-benzofuran has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. It also has potential applications in the treatment of metabolic disorders, such as diabetes and obesity, due to its ability to improve glucose metabolism and reduce adipogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methoxy-1,3,3-trimethyl-2-benzofuran in lab experiments is its low toxicity and high bioavailability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on 1-Methoxy-1,3,3-trimethyl-2-benzofuran. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Another direction is the exploration of its anti-inflammatory and antioxidant properties in the context of cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis methods for various applications.
Conclusion:
In conclusion, 1-Methoxy-1,3,3-trimethyl-2-benzofuran is a naturally occurring compound with various potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of neurodegenerative diseases, metabolic disorders, and cardiovascular diseases. The synthesis of this compound can be achieved through various methods, and it has low toxicity and high bioavailability. Further research is needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
Synthesemethoden
The synthesis of 1-Methoxy-1,3,3-trimethyl-2-benzofuran can be achieved through various methods. One of the most common methods is the O-methylation of 1,3,3-trimethyl-2-benzofuranone using dimethyl sulfate or methyl iodide. Another method involves the condensation of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by O-methylation using dimethyl sulfate or methyl iodide. The yield of the synthesis process varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1,3,3-trimethyl-2-benzofuran has various potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
16703-33-6 |
|---|---|
Produktname |
1-Methoxy-1,3,3-trimethyl-2-benzofuran |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-methoxy-1,3,3-trimethyl-2-benzofuran |
InChI |
InChI=1S/C12H16O2/c1-11(2)9-7-5-6-8-10(9)12(3,13-4)14-11/h5-8H,1-4H3 |
InChI-Schlüssel |
OMOOEIURIVHTEF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Synonyme |
1-Methoxy-1,3,3-trimethyl-1,3-dihydroisobenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



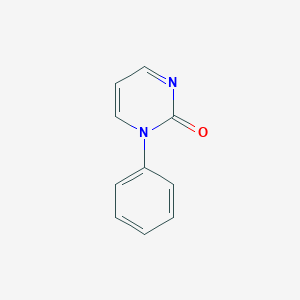
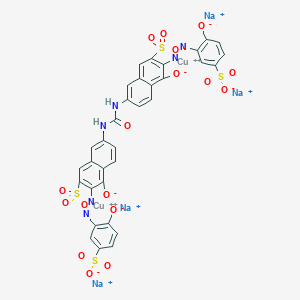
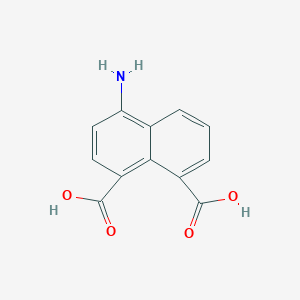
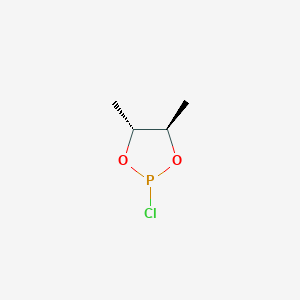
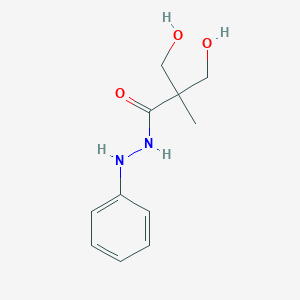
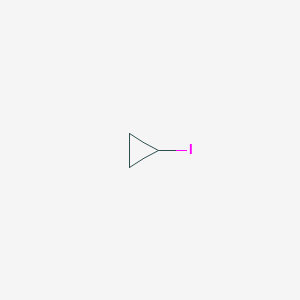
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)

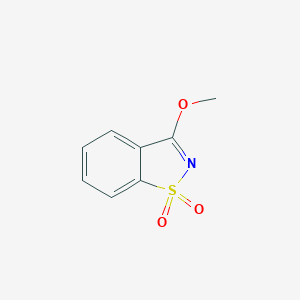
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
